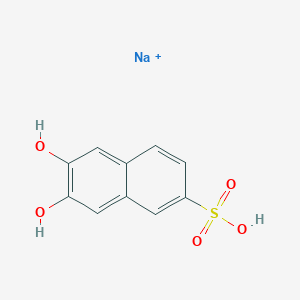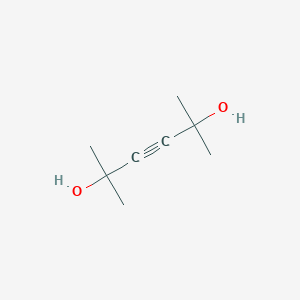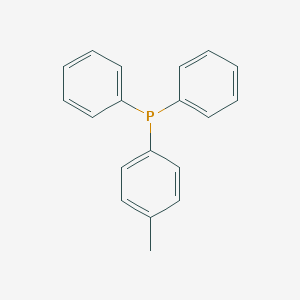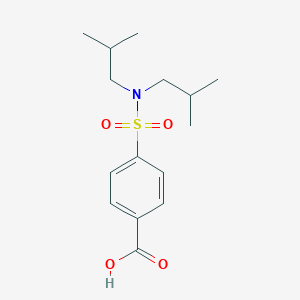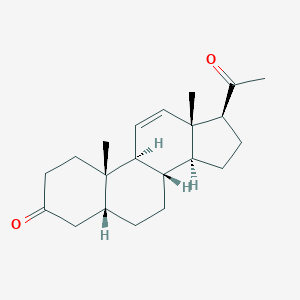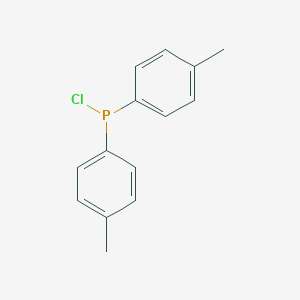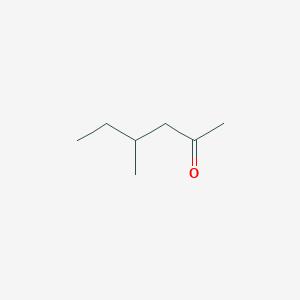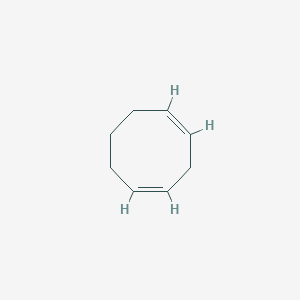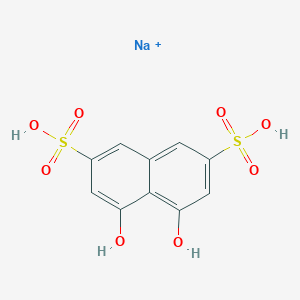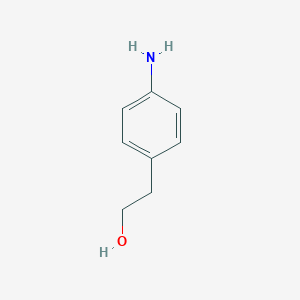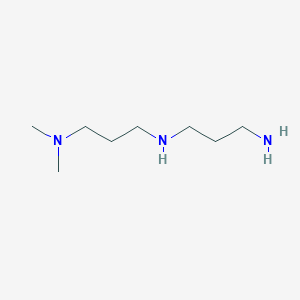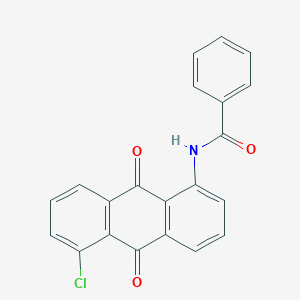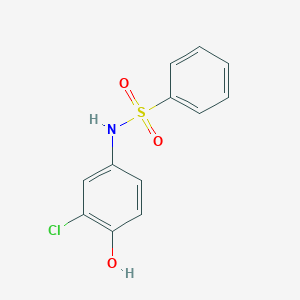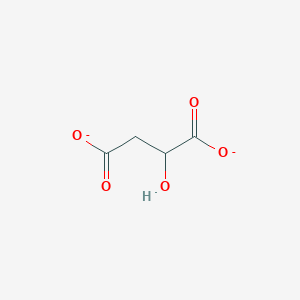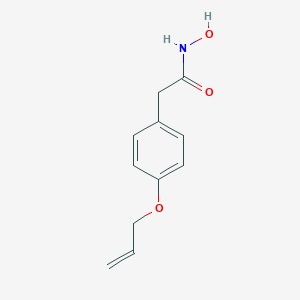
4-(2-Propenyloxy)benzeneacetohydroxamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Propenyloxy)benzeneacetohydroxamic acid, also known as PBAHA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PBAHA is a hydroxamic acid derivative that has been synthesized using different methods, and it has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-(2-Propenyloxy)benzeneacetohydroxamic acid is not fully understood, but it has been proposed that 4-(2-Propenyloxy)benzeneacetohydroxamic acid inhibits the activity of enzymes, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are involved in various cellular processes, including cell proliferation, apoptosis, and inflammation. 4-(2-Propenyloxy)benzeneacetohydroxamic acid has also been found to induce the expression of genes involved in apoptosis and inhibit the expression of genes involved in cell proliferation and inflammation.
Biochemische Und Physiologische Effekte
4-(2-Propenyloxy)benzeneacetohydroxamic acid has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, inhibition of MMP activity, and inhibition of pro-inflammatory cytokine production. 4-(2-Propenyloxy)benzeneacetohydroxamic acid has also been found to exhibit antioxidant activity, which may contribute to its anticancer and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Propenyloxy)benzeneacetohydroxamic acid has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 4-(2-Propenyloxy)benzeneacetohydroxamic acid has some limitations, including its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research of 4-(2-Propenyloxy)benzeneacetohydroxamic acid, including its potential applications in drug development, cancer therapy, and antimicrobial therapy. Further studies are needed to elucidate the mechanism of action of 4-(2-Propenyloxy)benzeneacetohydroxamic acid and its potential interactions with other drugs. Additionally, studies are needed to optimize the synthesis and purification methods of 4-(2-Propenyloxy)benzeneacetohydroxamic acid and to improve its solubility and bioavailability.
Synthesemethoden
4-(2-Propenyloxy)benzeneacetohydroxamic acid can be synthesized using different methods, including the reaction of 4-hydroxybenzeneacetic acid with propenyl bromide, followed by the reaction of the resulting compound with hydroxylamine hydrochloride. Another method involves the reaction of 4-hydroxybenzeneacetic acid with propargyl bromide, followed by the reaction of the resulting compound with hydroxylamine hydrochloride. Both methods yield 4-(2-Propenyloxy)benzeneacetohydroxamic acid, which can be purified using different techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(2-Propenyloxy)benzeneacetohydroxamic acid has been used in various scientific research studies, including its potential applications as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. 4-(2-Propenyloxy)benzeneacetohydroxamic acid has been found to inhibit the growth of cancer cells, such as breast cancer cells, by inducing apoptosis and inhibiting cell proliferation. 4-(2-Propenyloxy)benzeneacetohydroxamic acid has also been found to exhibit antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, 4-(2-Propenyloxy)benzeneacetohydroxamic acid has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
14794-61-7 |
|---|---|
Produktname |
4-(2-Propenyloxy)benzeneacetohydroxamic acid |
Molekularformel |
C11H13NO3 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
N-hydroxy-2-(4-prop-2-enoxyphenyl)acetamide |
InChI |
InChI=1S/C11H13NO3/c1-2-7-15-10-5-3-9(4-6-10)8-11(13)12-14/h2-6,14H,1,7-8H2,(H,12,13) |
InChI-Schlüssel |
YVHMVAPVYRFIOA-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)CC(=O)NO |
Kanonische SMILES |
C=CCOC1=CC=C(C=C1)CC(=O)NO |
Andere CAS-Nummern |
14794-61-7 |
Synonyme |
4-(2-Propenyloxy)benzeneacetohydroxamic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



